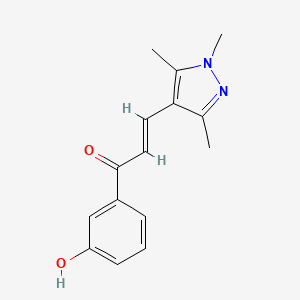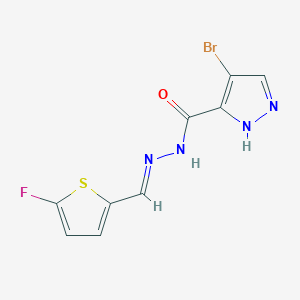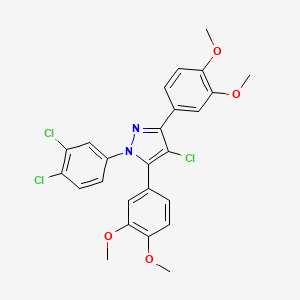![molecular formula C23H20ClN3O5 B10914267 N'-[(E)-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B10914267.png)
N'-[(E)-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-((E)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and material science .
Preparation Methods
The synthesis of N’~1~-((E)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is filtered and recrystallized to obtain the pure compound .
Chemical Reactions Analysis
N’~1~-((E)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’~1~-((E)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used in the synthesis of coordination complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
N’~1~-((E)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of a nitro group and a methoxy group on the phenyl ring. Similar compounds include:
- N’~1~-((E)-1-{2,5-DIMETHOXYPHENYL}METHYLIDENE)BIPHENYL-4-CARBOHYDRAZIDE
- N’~1~-((E)-1-{4-FLUOROPHENYL}METHYLIDENE)BIPHENYL-4-CARBOHYDRAZIDE
These compounds share similar structural motifs but differ in their substituents, which can significantly influence their chemical and biological properties.
Properties
Molecular Formula |
C23H20ClN3O5 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[(E)-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C23H20ClN3O5/c1-15-6-8-16(9-7-15)14-32-22-20(24)10-17(11-21(22)31-2)13-25-26-23(28)18-4-3-5-19(12-18)27(29)30/h3-13H,14H2,1-2H3,(H,26,28)/b25-13+ |
InChI Key |
OVXPXEOHMFYLTF-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914186.png)
![4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914188.png)
![N-(4-chlorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914213.png)
![3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914225.png)
![3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10914227.png)


![methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10914246.png)

![N,N'-bis[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1-methyl-1H-pyrazole-4,5-dicarboxamide](/img/structure/B10914251.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B10914261.png)

![N,N'-bis[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B10914274.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914279.png)
